(S)-1-(5-Methoxypyridin-3-yl)ethan-1-ol
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Overview
Description
(S)-1-(5-Methoxypyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methoxy group at the 5-position and an ethan-1-ol group at the 1-position. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Methoxypyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxypyridine and a suitable chiral precursor.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to scale up the synthesis.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Employing advanced purification techniques such as crystallization or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Methoxypyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can introduce various functional groups.
Scientific Research Applications
(S)-1-(5-Methoxypyridin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(5-Methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in the body.
Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Methoxypyridin-3-yl)ethan-1-ol: The enantiomer of the compound with different biological activities.
5-Methoxypyridine: A simpler compound with a methoxy group on the pyridine ring.
1-(5-Methoxypyridin-3-yl)ethan-1-one: A related compound with a ketone group instead of an alcohol group.
Uniqueness
(S)-1-(5-Methoxypyridin-3-yl)ethan-1-ol is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(1S)-1-(5-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-3-8(11-2)5-9-4-7/h3-6,10H,1-2H3/t6-/m0/s1 |
InChI Key |
YVAJNPMNKWNSDP-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CN=C1)OC)O |
Canonical SMILES |
CC(C1=CC(=CN=C1)OC)O |
Origin of Product |
United States |
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